7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine
Overview
Description
7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Scientific Research Applications
7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . These compounds are often used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, are synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . This suggests that these compounds may interact with biochemical pathways related to microbial growth and proliferation.
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . This suggests that these compounds may inhibit the growth and proliferation of microbes.
Action Environment
It is known that the biological activity of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine typically involves the reaction of 7-chloro-4-quinazolinamine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-quinazolinamine
- 4-methylbenzylamine
- 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine
Uniqueness
7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQSIOLVLJOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322238 | |
Record name | 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-84-0 | |
Record name | 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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